molecular formula C22H7F12N7S B2760304 7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine CAS No. 303151-88-4

7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine

Cat. No.: B2760304
CAS No.: 303151-88-4
M. Wt: 629.39
InChI Key: UKIIIQUAXCNYFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a useful research compound. Its molecular formula is C22H7F12N7S and its molecular weight is 629.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 7-(3-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]sulfanyl}-1H-1,2,4-triazol-1-yl)-2,4-bis(trifluoromethyl)[1,8]naphthyridine is a novel derivative that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article provides a detailed examination of its biological activity based on available literature and research findings.

  • Molecular Formula : C22H7F12N7S
  • Molecular Weight : 629.38 g/mol
  • CAS Number : 81530308

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of trifluoromethyl-substituted naphthyridines with triazole moieties. The presence of trifluoromethyl groups is significant as these groups can enhance the lipophilicity and biological activity of the compound.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various human cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest. Specific IC50 values indicate that it is particularly effective against cervical (SISO) and bladder (RT-112) cancer cells with IC50 values ranging from 2.38 to 3.77 µM .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Research indicates that derivatives similar to this compound show potent antibacterial and antifungal activities. The structure-activity relationship (SAR) studies suggest that modifications to the naphthyridine core can significantly affect antimicrobial potency .

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on a panel of human cancer cell lines revealed that the compound significantly inhibits cell proliferation. The most active derivatives demonstrated higher efficacy compared to standard chemotherapeutic agents like cisplatin.

CompoundCell LineIC50 (µM)
7-(3-{...})SISO2.38
7-(3-{...})RT-1123.77
CisplatinSISO0.24

Case Study 2: Antimicrobial Evaluation

Another study focused on the antimicrobial properties of related naphthyridine derivatives found that compounds with similar structural features exhibited significant inhibition of bacterial growth.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
7-(3-{...})E. coli15 µg/mL
7-(3-{...})S. aureus10 µg/mL

The proposed mechanisms by which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Key Enzymes : It may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

Properties

IUPAC Name

7-[3-[[5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-yl]sulfanyl]-1,2,4-triazol-1-yl]-2,4-bis(trifluoromethyl)-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H7F12N7S/c23-19(24,25)10-5-12(21(29,30)31)36-16-8(10)1-3-14(38-16)41-7-35-18(40-41)42-15-4-2-9-11(20(26,27)28)6-13(22(32,33)34)37-17(9)39-15/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIIIQUAXCNYFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CC(=N2)C(F)(F)F)C(F)(F)F)N3C=NC(=N3)SC4=NC5=C(C=C4)C(=CC(=N5)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H7F12N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

629.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.